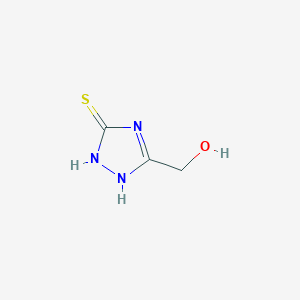

5-(羟甲基)-1,2-二氢-1,2,4-三唑-3-硫酮

描述

5-(Hydroxymethyl)furfural is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Synthesis Analysis

HMF is produced from the dehydration of hexoses (6-carbon sugars) such as fructose undergoing acid-catalyzed poly-dehydration . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of HMF .Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments have been used to investigate the molecular structure, morphology, and growth mechanism of HMF derived humins .Chemical Reactions Analysis

HMF can form humins either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .Physical And Chemical Properties Analysis

HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a buttery, caramel odor .科学研究应用

光物理性质

- 5-(羟甲基)-1,2-二氢-1,2,4-三唑-3-硫酮表现出显著的非线性光学性质,其静态超极化率明显高于尿素(一种商用非线性光学材料)。这表明其在光子学和光电子学中具有潜在应用(Nadeem 等人,2017)。

抗菌活性

- 已合成 5-(羟甲基)-1,2-二氢-1,2,4-三唑-3-硫酮的衍生物,并显示出对一系列革兰氏阳性和革兰氏阴性菌株的抗菌活性,表明其在开发新抗生素中的潜在用途(Plech 等人,2011)。

杂环化合物的合成

- 5-芳基-1,2-二氢-3H-1,2,4-三唑-3-硫酮,一类包括 5-(羟甲基)-1,2-二氢-1,2,4-三唑-3-硫酮的化合物,被合成用于制造潜在药物,因为它们具有广泛的生物活性和低毒性。这些化合物用于合成各种杂环系统(Dovbnya 等人,2021)。

晶体结构分析

- 5-(羟甲基)-1,2-二氢-1,2,4-三唑-3-硫酮衍生物的晶体结构和光谱性质已得到广泛研究,揭示了广泛的氢键相互作用和三维网络结构。这项研究有助于理解此类化合物的分子几何形状和相互作用(Zhang 等人,2004)。

抗肿瘤活性

- 已合成一些 5-(羟甲基)-1,2-二氢-1,2,4-三唑-3-硫酮的衍生物并评估了它们的抗肿瘤活性。这些化合物在开发新的抗癌药物方面显示出潜力(Kaldrikyan 等人,2013)。

构象和结合分析

- 对 5-(羟甲基)-1,2-二氢-1,2,4-三唑-3-硫酮衍生物的构象性质和结合分析进行了深入研究,提供了它们作为包括癌症相关酶在内的各种生物靶标的抑制剂的潜力的见解(Karayel,2021)。

生物活性预测

- 理论分析预测,5-(羟甲基)-1,2-二氢-1,2,4-三唑-3-硫酮的某些衍生物可以作为特定酶的潜在抑制剂,表明它们在药物设计和生物活性研究中的用途(Srivastava 等人,2016)。

作用机制

Target of Action

Compounds with similar structures, such as 5-hydroxymethylcytosine, have been found to play a central role in cell regulatory processes and are important factors for understanding complex human disease . They are involved in DNA methylation, a well-understood epigenetic mechanism .

Mode of Action

Related compounds like 5-hydroxymethylcytosine are known to undergo oxidation to form other compounds such as 5-formylcytosine and 5-carboxylcytosine . This process is mediated by the TET (ten-eleven translocation) dioxygenase family .

Biochemical Pathways

Related compounds like 5-hydroxymethylcytosine are involved in the process of dna demethylation, which modulates gene expression by adjusting the dna methylation level . Various factors can regulate the demethylation of DNA, such as environmental toxins and mental stress .

Pharmacokinetics

When a related compound, 5-hydroxymethyl-2-furaldehyde (hmf), is administered orally or intravenously to rats, hmf or its metabolites are rapidly eliminated in the urine with the recovery of 95–100% after 24 h .

Result of Action

Related compounds like 5-hydroxymethylcytosine have been found to play a role in dna replication, transcription, cell differentiation, and human disease .

Action Environment

Related compounds like 5-hydroxymethylfurfural have been found to be stable in both ph 40 and 74 environments .

安全和危害

未来方向

HMF is classified as a food improvement agent and is primarily being used in the food industry in the form of a food additive as a biomarker as well as a flavoring agent for food products . It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

属性

IUPAC Name |

5-(hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c7-1-2-4-3(8)6-5-2/h7H,1H2,(H2,4,5,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVOJVUCSBDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=S)NN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393362 | |

| Record name | AC1MS6VX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

CAS RN |

221524-72-7 | |

| Record name | AC1MS6VX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

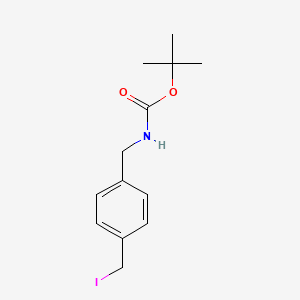

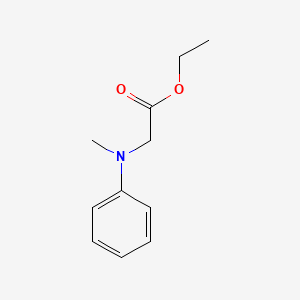

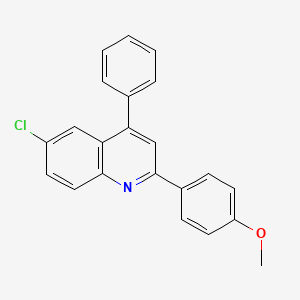

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

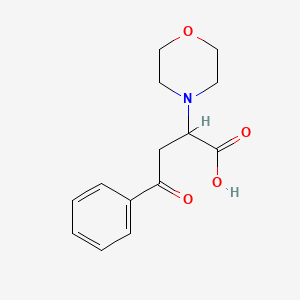

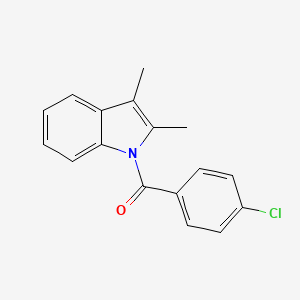

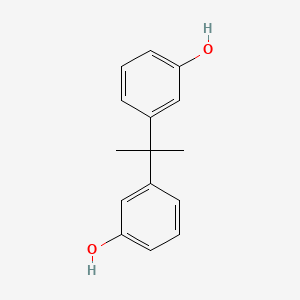

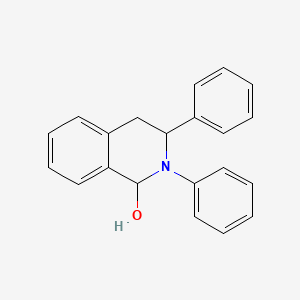

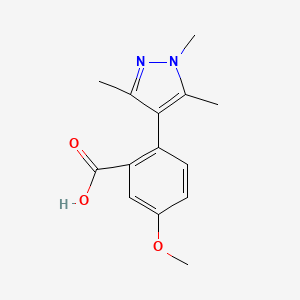

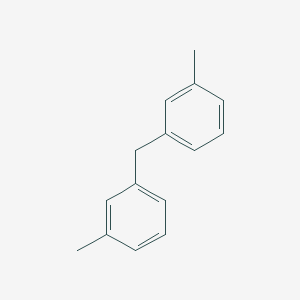

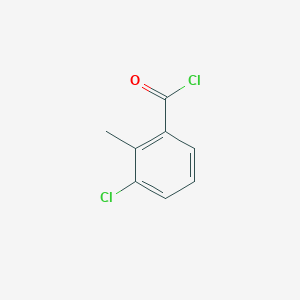

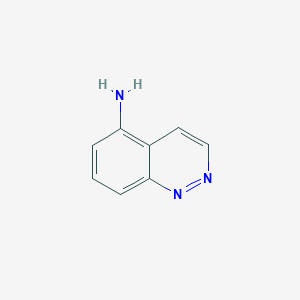

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。